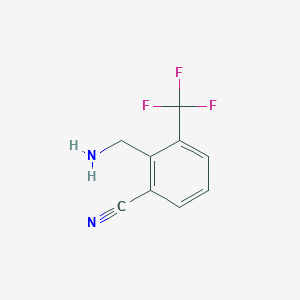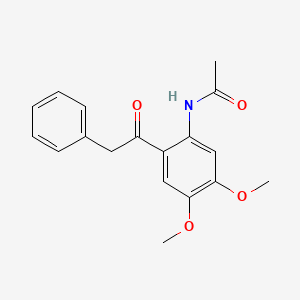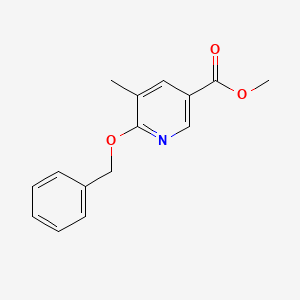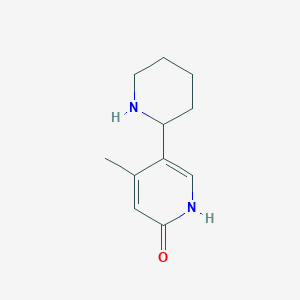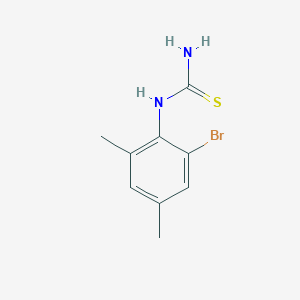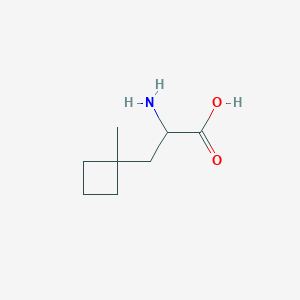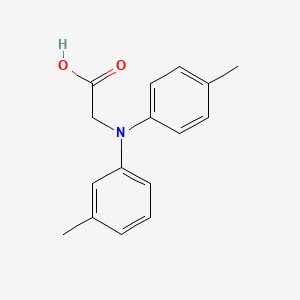
2-(m-Tolyl(p-tolyl)amino)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(m-Tolyl(p-tolyl)amino)acetic acid is an organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . This compound is characterized by the presence of both m-tolyl and p-tolyl groups attached to an amino acetic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolyl(p-tolyl)amino)acetic acid typically involves the reaction of m-toluidine and p-toluidine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions
2-(m-Tolyl(p-tolyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under controlled temperature and pH conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
2-(m-Tolyl(p-tolyl)amino)acetic acid is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity and enzyme inhibition.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
作用机制
The mechanism of action of 2-(m-Tolyl(p-tolyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme glutaminase, which plays a crucial role in cellular metabolism. By inhibiting glutaminase, the compound can disrupt the metabolic processes of cancer cells, leading to their death. Additionally, the compound may interact with other cellular proteins and pathways, contributing to its overall biological activity .
相似化合物的比较
Similar Compounds
2-Amino-2-(p-tolyl)acetic acid: Another amino acid derivative with similar structural features but different functional groups.
2-(m-Tolyl)acetic acid: Lacks the amino group, resulting in different chemical properties and reactivity.
p-Tolylacetic acid: Contains only the p-tolyl group, leading to distinct chemical behavior
Uniqueness
2-(m-Tolyl(p-tolyl)amino)acetic acid is unique due to the presence of both m-tolyl and p-tolyl groups, which confer specific chemical and biological properties.
属性
分子式 |
C16H17NO2 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC 名称 |
2-(4-methyl-N-(3-methylphenyl)anilino)acetic acid |
InChI |
InChI=1S/C16H17NO2/c1-12-6-8-14(9-7-12)17(11-16(18)19)15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H,18,19) |
InChI 键 |
GMNSQEWPLMZJPY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(CC(=O)O)C2=CC=CC(=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


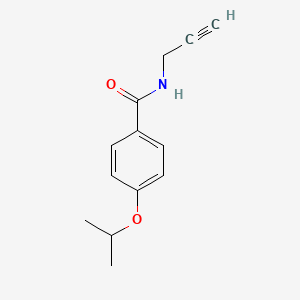
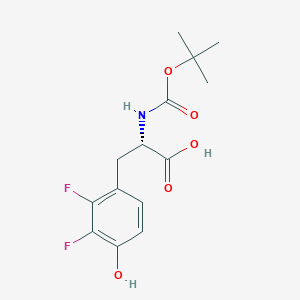
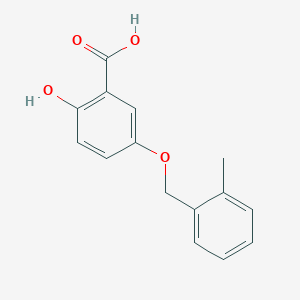
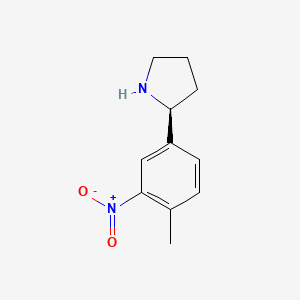
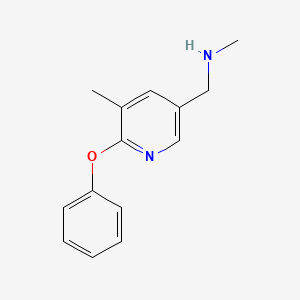
![5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B13001251.png)
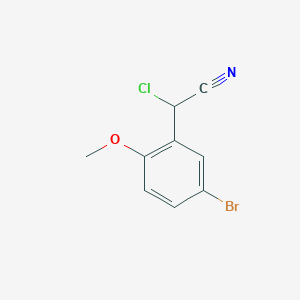
![3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13001259.png)
